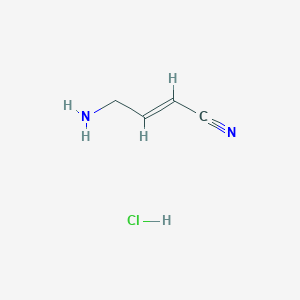
4-Aminobut-2-enenitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobut-2-enenitrile hydrochloride is an organic compound with the molecular formula C4H7ClN2 It is a derivative of butenenitrile, featuring an amino group at the fourth position and a nitrile group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Aminobut-2-enenitrile hydrochloride typically involves the reaction of 3-aminobut-2-enenitrile with hydrochloric acid. This reaction is carried out in methanol and water at elevated temperatures, around 90°C, for approximately 2 hours . The reaction conditions are carefully controlled to ensure the formation of the desired hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobut-2-enenitrile hydrochloride undergoes various chemical reactions, including:
Cyclization: It can undergo cyclization reactions with zerovalent nickel complexes, leading to the formation of cyclic compounds.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Various electrophiles can be used to replace the amino group, depending on the desired product.
Major Products Formed
Substitution: The products depend on the electrophile used in the reaction, leading to a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
4-Aminobut-2-enenitrile hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Aminobut-2-enenitrile hydrochloride involves its interaction with various molecular targets. For example, in cyclization reactions, the compound interacts with nickel complexes to form cyclic structures . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
4-Aminobut-2-enenitrile hydrochloride can be compared with other similar compounds such as:
3-Phenylsulfonyl-4-aminobut-2-enenitrile: This compound features a phenylsulfonyl group instead of a nitrile group, leading to different reactivity and applications.
2-Butenenitrile, 4-amino-, hydrochloride: This is another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C4H7ClN2 |
|---|---|
Peso molecular |
118.56 g/mol |
Nombre IUPAC |
(E)-4-aminobut-2-enenitrile;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c5-3-1-2-4-6;/h1-2H,3,5H2;1H/b2-1+; |
Clave InChI |
JOKMATFCFAGNRM-TYYBGVCCSA-N |
SMILES isomérico |
C(/C=C/C#N)N.Cl |
SMILES canónico |
C(C=CC#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
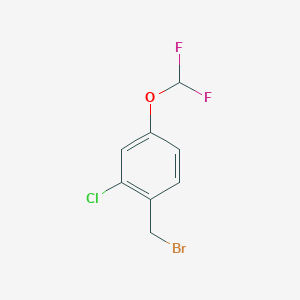
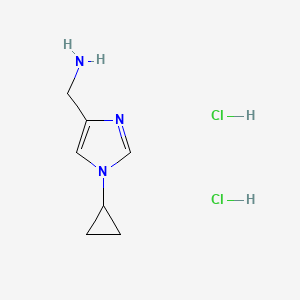
![1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)
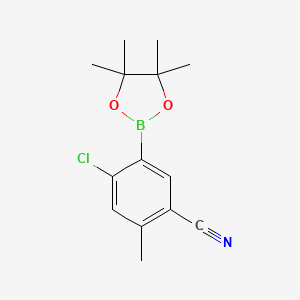
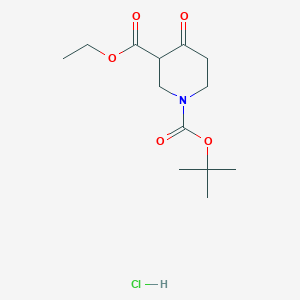
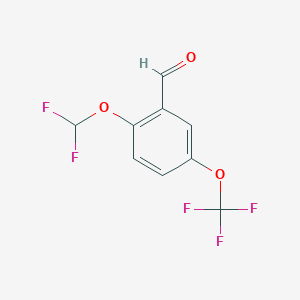
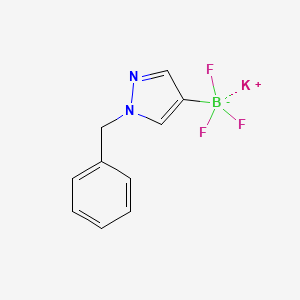
![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
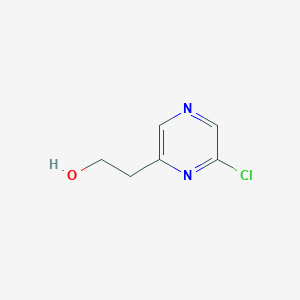
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
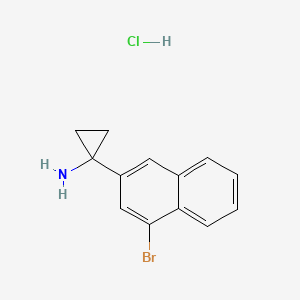
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)
